![molecular formula C9H14ClN3S B2819876 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine CAS No. 341967-70-2](/img/structure/B2819876.png)
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine
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Overview
Description
“1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine” is a chemical compound with a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The molecular structure of “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine” involves a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The molecule contains a total of 18 bonds, including 13 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 2 five-membered rings, 1 Thiazole, and 1 Triazole .Scientific Research Applications
- Thiazole-containing molecules have demonstrated significant potential as anticancer agents. For instance, clinically used drugs like dabrafenib , dasatinib , patellamide A , ixabepilone , and epothilone incorporate the thiazole nucleus and exhibit antitumor effects .
- Preliminary studies have shown that it exhibits better anti-Escherichia coli activity compared to existing drugs like norfloxacin and chloromycin .
- Investigating the efficacy of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine against fungal pathogens could provide valuable insights .
- Compounds derived from 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine may show promise as antimicrobial agents .
Anticancer Activity
Antibacterial Activity
Antifungal Potential
Antimicrobial Properties
Cytotoxicity and Tumor Cell Lines
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II , which plays a crucial role in DNA replication and transcription.
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Some thiazole compounds, such as voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2-chloro-5-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3S/c1-12-2-4-13(5-3-12)7-8-6-11-9(10)14-8/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXQBPFZYUZAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine |
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